3-(1H-tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE is a synthetic organic compound that features a tetrazole ring and a benzamide moiety. Compounds containing tetrazole rings are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-(tetrazol-1-yl)-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-11-7-12(2)16(13(3)8-11)19-17(23)14-5-4-6-15(9-14)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
InChI Key |
CUPQRYIPBYGUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.
Coupling with Benzamide: The tetrazole intermediate is then coupled with 2,4,6-trimethylphenylbenzamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the tetrazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the tetrazole ring could lead to amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Material Science: It may be used in the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Pharmaceuticals: Compounds with tetrazole rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anti-inflammatory drugs.
Bioconjugation: The compound can be used to link biomolecules for various applications in biotechnology.
Industry
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Polymers: The compound can be incorporated into polymer structures to modify their properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3,4-Tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
N-(2,4,6-Trimethylphenyl)benzamide: Lacks the tetrazole ring, affecting its chemical properties and applications.
Uniqueness
The presence of both the tetrazole ring and the 2,4,6-trimethylphenyl group in 3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-(2,4,6-TRIMETHYLPHENYL)BENZAMIDE provides unique chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
